molecular formula C22H22N4O3S B2971374 (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone CAS No. 897474-66-7

(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Cat. No.: B2971374
CAS No.: 897474-66-7
M. Wt: 422.5
InChI Key: JXNHUYNPPLJOOQ-UHFFFAOYSA-N
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Description

(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to exhibit a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , and anti-inflammatory properties, suggesting that they may interact with multiple targets.

Mode of Action

Similar compounds have been found to act as dopamine and serotonin antagonists , suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to inhibit cox-1 , suggesting that this compound may affect the prostaglandin synthesis pathway.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that this compound may have acceptable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit significant analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.

Properties

IUPAC Name

[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c27-21(17-6-5-15-3-1-2-4-16(15)13-17)24-9-11-25(12-10-24)22-23-19-8-7-18(26(28)29)14-20(19)30-22/h5-8,13-14H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNHUYNPPLJOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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